molecular formula C7H11ClN2O2 B2981569 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride CAS No. 2253639-14-2

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Cat. No.: B2981569
CAS No.: 2253639-14-2
M. Wt: 190.63
InChI Key: BIWOUERCKDGBHI-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an acetic acid moiety, which is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Groups:

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with chloroacetic acid.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chloroacetic acid in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Pyrazole derivatives with substituted acetic acid moieties.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolone: A pyrazole derivative with similar structural features but lacking the acetic acid moiety.

    2-(1H-pyrazol-5-yl)acetic acid: A pyrazole derivative without the methyl substitutions.

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride is unique due to the presence of both methyl groups and the acetic acid moiety, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various chemical syntheses and its efficacy in biological applications.

Properties

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-6(4-7(10)11)9(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOUERCKDGBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-14-2
Record name 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride
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